molecular formula C20H27FN2O2 B2546746 Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705236-53-8

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2546746
CAS No.: 1705236-53-8
M. Wt: 346.446
InChI Key: FADFHEUBDCYFJV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the fluorophenoxy and bipiperidinyl moieties. One common method involves the coupling of commercially available starting materials through classical palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling . This reaction uses potassium phosphate as a base and sodium chloride as a grinding auxiliary in a mixer mill .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of mechanochemical methods, which are eco-friendly and efficient, is particularly advantageous for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is unique due to its bipiperidinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFHEUBDCYFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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